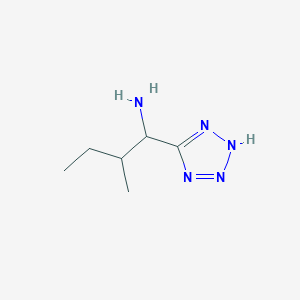
4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-éthynyl-2-pyridin-2-ylpyridine ; 2-pyridin-2-ylpyridine ; ruthénium(2+) ; dihexafluorophosphate est un composé complexe qui combine les propriétés des dérivés de la pyridine et du ruthénium. Ce composé est d'un intérêt considérable dans le domaine de la chimie de coordination en raison de ses propriétés structurales et électroniques uniques.
Méthodes De Préparation
La synthèse du 4-éthynyl-2-pyridin-2-ylpyridine ; 2-pyridin-2-ylpyridine ; ruthénium(2+) ; dihexafluorophosphate implique plusieurs étapes. Une méthode courante comprend la réaction de l'anion 2,5-bis(2'-pyridyl)pyrrolato avec des complexes de ruthénium dans des solvants organiques comme le tétrahydrofurane (THF). Les conditions de réaction impliquent souvent l'utilisation d'oxydants tels que le periodate de sodium (NaIO4) et de solvants comme l'acétonitrile (CH3CN) et l'acétate d'éthyle (EtOAc) pour obtenir le complexe de ruthénium souhaité .
Analyse Des Réactions Chimiques
Ce composé subit différents types de réactions chimiques, notamment :
Oxydation : Le centre de ruthénium peut être oxydé, souvent en utilisant des oxydants tels que le periodate de sodium.
Réduction : Des réactions de réduction peuvent également se produire, impliquant généralement des agents réducteurs tels que le borohydrure de sodium.
Substitution : Les réactions de substitution de ligands sont courantes, où les ligands dans le complexe de ruthénium sont remplacés par d'autres ligands dans des conditions spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent le periodate de sodium, le borohydrure de sodium et divers solvants organiques. Les principaux produits formés dépendent des conditions de réaction spécifiques et de la nature des substituants impliqués .
Applications de recherche scientifique
Le 4-éthynyl-2-pyridin-2-ylpyridine ; 2-pyridin-2-ylpyridine ; ruthénium(2+) ; dihexafluorophosphate a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé dans la synthèse de nouveaux composés de coordination et comme catalyseur dans diverses réactions organiques.
Biologie : Les propriétés uniques du composé le rendent utile pour l'étude des systèmes biologiques, en particulier pour comprendre les interactions métal-ligand.
Médecine : Des recherches sont en cours sur son utilisation potentielle dans des applications médicales, telles que le développement de nouveaux médicaments ou d'agents diagnostiques.
Industrie : Il est utilisé dans la production de matériaux avancés et dans des processus nécessitant des propriétés catalytiques spécifiques
Mécanisme d'action
Le mécanisme par lequel ce composé exerce ses effets implique la coordination du centre de ruthénium avec les ligands de la pyridine. Cette coordination modifie les propriétés électroniques du complexe, lui permettant de participer à diverses réactions chimiques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique, mais en général, le composé interagit avec d'autres molécules par le biais de liaisons de coordination, influençant leur réactivité et leur stabilité .
Applications De Recherche Scientifique
4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of new coordination compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of advanced materials and in processes requiring specific catalytic properties
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the pyridine ligands. This coordination alters the electronic properties of the complex, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination bonds, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres complexes de ruthénium avec des dérivés de la pyridine, tels que :
Complexes de ruthénium(II)-2,2'-bipyridine : Ces complexes ont des propriétés de coordination similaires mais diffèrent par leurs caractéristiques électroniques et photophysiques.
Complexes de ruthénium(II)-1,10-phénanthroline : Ces complexes sont connus pour leurs propriétés luminescentes et sont utilisés dans différentes applications par rapport au composé en question.
La singularité du 4-éthynyl-2-pyridin-2-ylpyridine ; 2-pyridin-2-ylpyridine ; ruthénium(2+) ; dihexafluorophosphate réside dans sa combinaison spécifique de ligands et les propriétés électroniques qui en résultent, ce qui le rend adapté à une large gamme d'applications .
Propriétés
Formule moléculaire |
C22H17F12N4P2Ru |
|---|---|
Poids moléculaire |
728.4 g/mol |
Nom IUPAC |
4-ethynyl-2-pyridin-2-ylpyridine;pyridine;2H-pyridin-2-ide;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/C12H8N2.C5H5N.C5H4N.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-2-4-6-5-3-1;2*1-7(2,3,4,5)6;/h1,3-9H;1-5H;1-4H;;;/q;;3*-1;+3 |
Clé InChI |
CFKWLFFBBAAMKY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
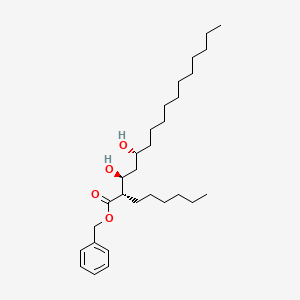




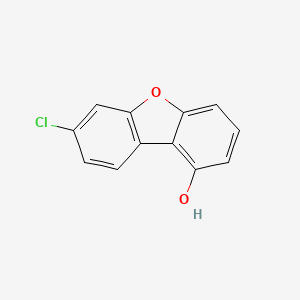
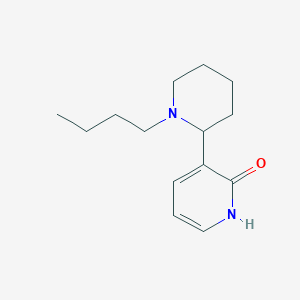


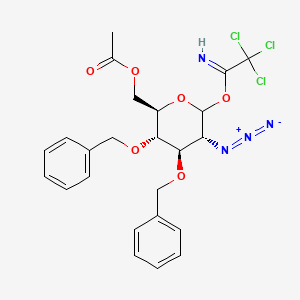

![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)
